(Z)-Non-5-en-3-yn-2-one

Description

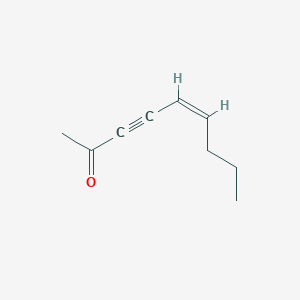

(Z)-Non-5-en-3-yn-2-one is an unsaturated ketone featuring a nine-carbon chain with a conjugated triple bond (C3–C4) and a Z-configuration double bond (C5–C6). Its IUPAC name reflects the ketone at position 2, the triple bond (yn) at position 3, and the double bond (en) at position 5. This compound’s unique structure—combining sp² (ketone), sp (triple bond), and sp² (Z-alkene) hybridization—imparts distinct reactivity and physicochemical properties.

Properties

CAS No. |

116428-94-5 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(Z)-non-5-en-3-yn-2-one |

InChI |

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4H2,1-2H3/b6-5- |

InChI Key |

FYWWEVCNAWLOGD-WAYWQWQTSA-N |

SMILES |

CCCC=CC#CC(=O)C |

Isomeric SMILES |

CCC/C=C\C#CC(=O)C |

Canonical SMILES |

CCCC=CC#CC(=O)C |

Synonyms |

5-Nonen-3-yn-2-one, (Z)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

(Z)-Oct-5-en-2-one (C₈H₁₄O)

This shorter-chain analogue lacks the triple bond but shares a Z-configured double bond (C5–C6) and ketone at position 2. The absence of the triple bond simplifies its reactivity profile, making it less prone to polymerization or addition reactions compared to (Z)-Non-5-en-3-yn-2-one. Both compounds are enones, but the triple bond in the target compound introduces additional conjugation and strain .

1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone

This cathinone derivative shares a ketone group but incorporates aromatic and heterocyclic moieties. Unlike this compound, it lacks unsaturated carbon-carbon bonds, resulting in divergent electronic properties and biological interactions .

Physicochemical Properties

The triple bond in this compound increases its molecular rigidity and reactivity, leading to a higher predicted boiling point compared to (Z)-oct-5-en-2-one. The latter’s shorter chain and lack of a triple bond enhance volatility, making it suitable for fragrance applications .

Spectroscopic and Analytical Characterization

Both compounds require advanced techniques for structural elucidation:

- IR Spectroscopy: The triple bond in this compound shows a sharp absorption ~2200 cm⁻¹ (C≡C stretch), absent in (Z)-oct-5-en-2-one .

- NMR : The Z-alkene in both compounds generates distinct coupling patterns (³J ~10–12 Hz for Z-configuration). The target compound’s sp-hybridized carbons (C3–C4) resonate at δ 70–100 ppm in ¹³C NMR .

- Mass Spectrometry: High-resolution MS (HRMS) differentiates their molecular formulas, with this compound exhibiting a higher exact mass (136.0888 vs. 126.1045) .

Research Findings and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.